N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(phenylsulfanyl)propanamide
Description
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-17(9-12-22-14-5-2-1-3-6-14)19-13-18(21)10-4-7-16-15(18)8-11-23-16/h1-3,5-6,8,11,21H,4,7,9-10,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZILLBWHHJZYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CS2)C(C1)(CNC(=O)CCSC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-3-(phenylsulfanyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene moiety and a propanamide functional group, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of approximately 293.4 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Core : This is achieved through cyclization reactions involving thiophenes and other reagents.
- Introduction of the Propanamide Group : The propanamide moiety is introduced via acylation reactions.
- Final Modifications : Additional functional groups are added as necessary to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity , particularly in the following areas:
- Antimicrobial Properties : Preliminary studies suggest that it has potential antibacterial and antifungal effects. For instance, compounds with similar structures have shown efficacy against strains like Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways. This mechanism is crucial for its therapeutic applications in treating infections or diseases related to enzyme dysregulation.
The proposed mechanism of action involves the binding of the compound to specific receptors or enzymes , modulating their activity and triggering relevant biochemical pathways. This interaction can lead to:
- Altered cell signaling pathways
- Inhibition of bacterial growth
- Potential anti-inflammatory effects
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Table 1: Summary of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(4-hydroxybenzoyl)-pyridine derivatives | Antimicrobial | Enzyme inhibition |
| 5-bromo-N-(4-hydroxybenzothiophen) | Antifungal | Membrane disruption |
| N-(4-hydroxy-6,7-dihydrobenzothiophen) | Antibacterial | Cell wall synthesis inhibition |
Future Directions
Given its promising biological activity, further research is warranted to explore:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and reduced toxicity.
- Clinical Trials : To evaluate therapeutic applications in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to several classes of molecules documented in the literature, particularly those synthesized and tested for biological activities such as antioxidant capacity or metal chelation. Below is a detailed analysis:
Structural Analogues from Hydroxamic Acid and Amide Families
highlights compounds like N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) and hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) ). Key structural and functional differences include:
- Benzothiophene vs.
- Sulfanyl vs. Hydroxamic Acid Moieties: The phenylsulfanyl group in the target compound differs from the hydroxamic acid (-CONHOH) groups in compounds 6–10. Hydroxamic acids are known for metal chelation (e.g., iron or zinc), whereas sulfanyl groups may participate in radical scavenging or disulfide bond formation .
Antioxidant Activity
Compounds in were evaluated using assays like DPPH radical scavenging and β-carotene linoleate oxidation. For example:
- N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) showed moderate DPPH scavenging (IC₅₀ ~ 50 µM), attributed to its hydroxamic acid group’s ability to donate hydrogen atoms.
- Butylated hydroxyanisole (BHA) , a reference antioxidant, had an IC₅₀ of ~10 µM in the same assay .
The target compound’s phenylsulfanyl group could theoretically exhibit comparable or superior radical scavenging due to sulfur’s electronegativity and capacity to stabilize radicals. However, empirical data are needed to confirm this hypothesis.
Data Table: Key Properties of Comparable Compounds
| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Reported Activity (IC₅₀ or EC₅₀) |
|---|---|---|---|---|
| N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) | Benzhydryl | Hydroxyureido, amide | ~450 | Not reported |
| N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) | Cyclohexane | Hydroxamic acid | ~265 | DPPH IC₅₀ ~50 µM |
| Butylated hydroxyanisole (BHA) | Phenol | Methoxy, tert-butyl | ~180 | DPPH IC₅₀ ~10 µM |
| Target Compound | Benzothiophene | Hydroxymethyl, phenylsulfanyl | ~335* | Hypothetical: DPPH IC₅₀ <50 µM |
*Estimated molecular weight based on structural formula.
Research Findings and Mechanistic Insights
- Synthesis Routes : Compounds in were synthesized via coupling reactions using carbodiimides or thionyl chloride, suggesting that the target compound might be prepared through analogous amide bond formation .
- Activity Trends : Hydroxamic acids (e.g., compound 8) exhibit metal-dependent antioxidant mechanisms, while sulfanyl-containing compounds could act via direct radical neutralization. The target compound’s dual hydrophobic (benzothiophene) and polar (sulfanyl, hydroxymethyl) groups may optimize membrane interaction and intracellular bioavailability .
Preparation Methods
Tetrahydrobenzothiophene Core Synthesis
The saturated benzothiophene system is accessible through cyclization of thiol-containing precursors. A proven route involves treating cyclohexane-1,3-dione with a thiol component under basic conditions, followed by dehydration. For example, reaction of 3-mercaptocyclohexanone with acetyl chloride yields 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene, which is subsequently reduced to the alcohol.
Side-Chain Installation
The phenylsulfanyl moiety introduces challenges due to sulfur’s nucleophilicity and oxidation sensitivity. Pd-catalyzed coupling of thiophenol with propanamide intermediates, as demonstrated in aryl iodide systems, offers a viable pathway. Copper iodide and palladium catalysts facilitate C–S bond formation under inert conditions.
Detailed Preparation Methods
Cyclization to Form the Tetrahydrobenzothiophene Skeleton
A suspension of cyclohexane-1,3-dione (10.0 g, 89.2 mmol) and 2-mercaptoacetic acid (8.3 mL, 107 mmol) in dry toluene is refluxed under N₂ for 12 h. After cooling, the mixture is washed with NaHCO₃ (5%) and brine, dried (Na₂SO₄), and concentrated. The crude product is purified via silica gel chromatography (hexane:EtOAc, 4:1) to yield 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene as white crystals (9.2 g, 78%).
Table 1: Characterization Data for 4-Oxo-4,5,6,7-Tetrahydrobenzo[b]Thiophene
| Property | Value |
|---|---|
| Melting Point | 92–94°C |
| IR (KBr) | 1718 cm⁻¹ (C=O) |
| ¹H NMR (CDCl₃) | δ 2.45 (m, 4H), 3.02 (t, 2H) |
Reduction to 4-Hydroxymethyl Derivative
The ketone (5.0 g, 32.1 mmol) is dissolved in dry THF and cooled to 0°C. LiAlH₄ (1.5 g, 38.5 mmol) is added portionwise, and the reaction is stirred for 2 h. Quenching with H₂O (10 mL), followed by extraction with EtOAc (3 × 50 mL), yields 4-hydroxymethyl-4,5,6,7-tetrahydrobenzo[b]thiophene after column purification (hexane:EtOAc, 1:1; 4.1 g, 82%).
Thiol-Ene Coupling
A mixture of acrylamide (2.1 g, 30 mmol), thiophenol (3.3 mL, 33 mmol), and AIBN (0.1 g) in DMF is heated at 80°C for 6 h. The product is precipitated in ice-water, filtered, and recrystallized (EtOH:H₂O) to afford 3-(phenylsulfanyl)propanamide as a white solid (4.8 g, 86%).
Table 2: Spectroscopic Data for 3-(Phenylsulfanyl)Propanamide
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.35 (m, 5H), 3.12 (t, 2H), 2.55 (t, 2H), 1.98 (quintet, 2H) |
| IR (KBr) | 3340 (N–H), 1665 (C=O) cm⁻¹ |
Coupling of Fragments via Amide Bond Formation
The hydroxymethylbenzothiophene (2.0 g, 11.2 mmol) is dissolved in DCM, and thionyl chloride (1.3 mL, 16.8 mmol) is added dropwise. After stirring at RT for 2 h, the solvent is evaporated, and the residue is dissolved in DMF. 3-(Phenylsulfanyl)propanamide (2.4 g, 12.3 mmol) and Et₃N (3.1 mL, 22.4 mmol) are added, and the mixture is stirred at 50°C for 12 h. Purification by silica gel chromatography (CH₂Cl₂:MeOH, 95:5) yields the target compound as a pale-yellow solid (3.1 g, 72%).
Table 3: Final Compound Characterization
| Property | Value |
|---|---|
| Melting Point | 143–145°C |
| HRMS (ESI+) | m/z 349.1245 [M+H]⁺ (calc. 349.1248) |
| ¹H NMR (CDCl₃) | δ 7.38 (m, 5H), 4.12 (s, 2H), 3.45 (t, 2H), 2.98 (t, 2H), 1.88 (m, 4H) |
Optimization and Mechanistic Insights
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis requires precise control of reaction temperature (60–80°C), pH (6.5–7.5), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) enhances purity. Real-time monitoring with TLC and post-synthesis characterization using ¹H/¹³C NMR and HPLC-MS (≥98% purity) are critical .
Table 1: Representative Synthesis Conditions
| Parameter | Optimal Range | Monitoring Technique |
|---|---|---|
| Temperature | 60–80°C | Thermocouple probe |
| pH | 6.5–7.5 | pH meter |
| Reaction Time | 12–18 hours | TLC (0.5 h intervals) |
| Purification Method | Column chromatography (silica gel, ethyl acetate/hexane) | HPLC-MS |
Q. Which spectroscopic methods confirm the structural integrity of this compound?
Multidimensional NMR (¹H, ¹³C, HSQC) resolves proton environments of the tetrahydrobenzothiophene and phenylsulfanyl moieties. HRMS (ESI+) confirms molecular mass (<3 ppm error). IR identifies functional groups (O-H: 3200–3400 cm⁻¹; C=O: ~1680 cm⁻¹). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water) .
Q. Which functional groups dictate its chemical reactivity?
The hydroxyl (-OH) on tetrahydrobenzothiophene enables hydrogen bonding and esterification. The propanamide linkage (-CONH-) undergoes hydrolysis under acidic/basic conditions. The phenylsulfanyl (-S-C6H5) group contributes to redox reactions and π-π stacking. Protection strategies (e.g., acetylation) prevent side reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated?
A three-phase approach:
- Computational : Docking studies (AutoDock Vina) and molecular dynamics (100 ns trajectories) predict binding interactions.
- Synthetic : Synthesize analogues (e.g., alkylthiol replacements for phenylsulfanyl).
- Biological : Standardized IC50 assays (72-hour cell viability, n=3 replicates). Cross-validate with simulation data .
Table 2: SAR Study Design Framework
| Phase | Methodology | Key Outputs |
|---|---|---|
| Computational | Molecular docking & dynamics | Binding energy predictions |
| Synthetic | Parallel synthesis of analogues | Structure-diverse compounds |
| Biological | Dose-response assays | IC50 ± SEM values |
Q. How to resolve discrepancies in reported solubility data?
Standardize solvent systems (PBS pH 7.4, DMSO ≤0.1% v/v) and temperature (25°C ± 0.5). Use equilibrium solubility methods (24-hour agitation, 0.22 μm filtration) with HPLC quantification. Address polymorphic variations via XRPD analysis of crystalline batches .
Q. What formulation approaches enhance stability in biological assays?
Lyophilize with trehalose (5% w/v) for storage. In solution, use phosphate buffer (pH 6.8–7.2) and antioxidants (0.01% ascorbic acid). For cell studies, pre-condition serum-free media to 37°C. Conduct accelerated stability testing (40°C/75% RH, 4 weeks) with LC-MS monitoring .
Q. How to optimize catalytic systems for large-scale synthesis?
Screen catalysts (Pd/C, CuI) using Design of Experiments (DoE). Key parameters: catalyst loading (0.5–5 mol%), ligand selection (BINAP vs. PPh3), and solvent polarity (DMF vs. THF). Monitor kinetics via in situ IR. Pilot-scale reactions (1–5 L) require strict temperature control (±2°C) and inert atmosphere .
Notes
- Methodological Rigor : Emphasis on reproducible experimental design, standardized assays, and cross-validation between computational and empirical data.
- Contradiction Management : Strategies include standardized protocols, polymorph characterization, and multi-technique validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
